molecular formula C16H21NO B14230546 2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one CAS No. 769962-01-8

2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one

Cat. No.: B14230546
CAS No.: 769962-01-8
M. Wt: 243.34 g/mol
InChI Key: VIBJVOWODLUNIZ-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one is a heterocyclic compound that features a unique structure combining a cyclohexylmethyl group with a dihydrocyclohepta[c]pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves cyclization to form the pyrrolone ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the saturation of the rings or reduce specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one include other heterocyclic compounds with similar ring structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclohexylmethyl group with a dihydrocyclohepta[c]pyrrolone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development .

Properties

CAS No.

769962-01-8

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-(cyclohexylmethyl)-1,3a-dihydrocyclohepta[c]pyrrol-3-one

InChI

InChI=1S/C16H21NO/c18-16-15-10-6-2-5-9-14(15)12-17(16)11-13-7-3-1-4-8-13/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2

InChI Key

VIBJVOWODLUNIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CC3=CC=CC=CC3C2=O

Origin of Product

United States

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